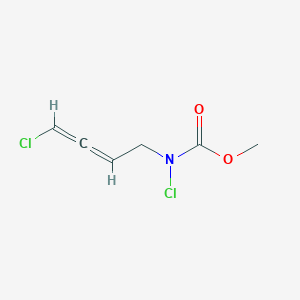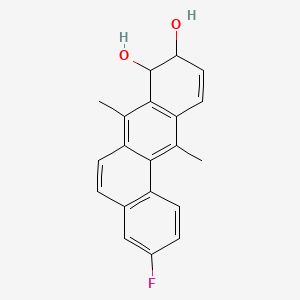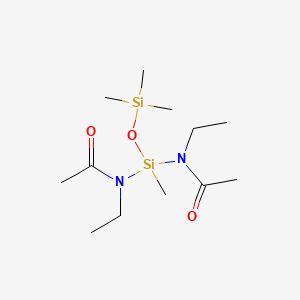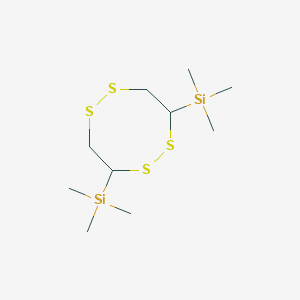
9-Methyltriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, specifically a derivative of triacontane, where a methyl group is attached to the ninth carbon atom in the chainThis compound is primarily found in natural sources such as plant waxes and insect cuticles, where it plays a role in protective and communicative functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant waxes. This process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale synthesis might also employ catalytic processes to achieve higher yields and purity .
化学反応の分析
Types of Reactions: 9-Methyltriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Although less common, reduction reactions can convert any oxidized derivatives back to the parent hydrocarbon.
Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Restoration to the parent hydrocarbon.
Substitution: Haloalkanes.
科学的研究の応用
9-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication and as a component of insect cuticular waxes, which are crucial for water retention and protection against pathogens.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of 9-Methyltriacontane in biological systems is primarily related to its physical properties. As a component of cuticular waxes in insects, it forms a hydrophobic barrier that prevents water loss and protects against microbial invasion. In plants, it contributes to the formation of a protective layer on the surface, aiding in water retention and defense against environmental stressors .
類似化合物との比較
2-Methyltriacontane: Another methyl-branched alkane with the methyl group on the second carbon.
3-Methyltriacontane: Similar structure with the methyl group on the third carbon.
Triacontane: The parent hydrocarbon without any methyl branching.
Uniqueness: 9-Methyltriacontane is unique due to its specific branching at the ninth carbon, which can influence its physical properties such as melting point and solubility. This specific structure can also affect its biological functions and interactions compared to other methyl-branched alkanes .
特性
CAS番号 |
85688-18-2 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
9-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(3)29-27-25-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChIキー |
MXKLTXBVJPPEJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


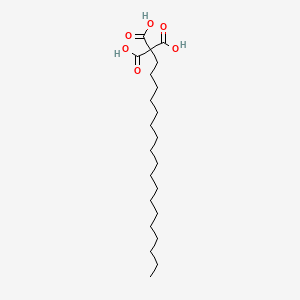



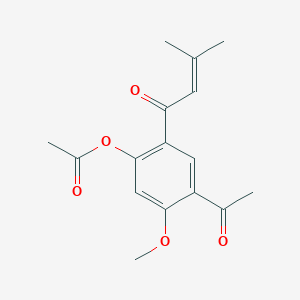


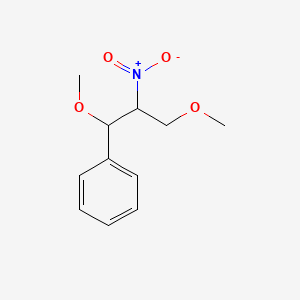
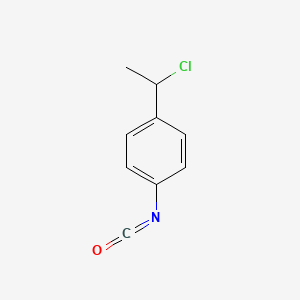
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
